2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two bromophenyl groups and a fluorine atom attached to a quinoxaline core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzil with 6-fluoro-1,2-diaminobenzene under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: The compound is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can also participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
- 2,3-Bis(4-bromophenyl)fumaronitrile
- 2,3-Bis(4-methoxyphenyl)quinoxaline
- 2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline
Comparison: Compared to these similar compounds, 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials.
Properties
CAS No. |
169565-90-6 |
---|---|
Molecular Formula |
C20H11Br2FN2 |
Molecular Weight |
458.1 g/mol |
IUPAC Name |
2,3-bis(4-bromophenyl)-6-fluoroquinoxaline |
InChI |
InChI=1S/C20H11Br2FN2/c21-14-5-1-12(2-6-14)19-20(13-3-7-15(22)8-4-13)25-18-11-16(23)9-10-17(18)24-19/h1-11H |
InChI Key |
PWZPQZROXLEBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.